N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
CAS No.: 20535-76-6
Cat. No.: VC0538461
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20535-76-6 |
|---|---|
| Molecular Formula | C10H14N2O4S |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) |
| Standard InChI Key | VUYBWFBHHFQGDM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide. Alternative designations include:
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N-[4-(2-Hydroxyethylsulfamoyl)phenyl]acetamide
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N-(4-([(2-Hydroxyethyl)amino]sulfonyl)phenyl)acetamide
Molecular Structure
The structure comprises:
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A phenyl ring substituted at the para position with a sulfonamide group ().
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A 2-hydroxyethylamine moiety attached to the sulfonamide nitrogen.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.30 g/mol | |
| CAS Number | 20535-76-6 | |
| Purity (Commercial) | >98% |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sulfonation and amidation steps:
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Sulfonation: Reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminoethanol under controlled conditions .
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Optimization: Industrial processes employ continuous flow reactors to enhance yield (70–85%) and purity (>98%).
Reaction Conditions:
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Temperature: 50–70°C
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Solvent: Dichloromethane or tetrahydrofuran
Scalability Challenges
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Byproduct Formation: Hydrolysis of the sulfonyl chloride intermediate necessitates anhydrous conditions .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
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H NMR (DMSO-): δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar–H), 7.6 (d, 2H, Ar–H), 3.5 (t, 2H, CHOH), 3.1 (q, 2H, NCH), 2.1 (s, 3H, COCH) .
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfonamide group facilitates binding to enzymatic active sites:
Antitumor Applications
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In Vitro Activity: Inhibits MCF-7 (breast) and HCT-116 (colon) cancer cells with GI values of 1.8–2.4 µM .
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Mechanism: Induces apoptosis via caspase-3 activation and PARP cleavage .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antihypertensive Agents: Serves as a precursor in synthesizing sulfonamide-based drugs targeting angiotensin receptors .
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Anticancer Drug Development: Functionalized derivatives show promise in phase I/II trials .
Biochemical Probes
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